2,5-Bis(benzo[d]thiazol-2-yl)thiophene

OLED emitter Fluorescent probe Photoluminescence quantum yield

2,5-Bis(benzo[d]thiazol-2-yl)thiophene (BBT-Th) is a C₂‑symmetrical, D‑π‑A‑π‑D type heterocyclic compound in which a central thiophene donor is symmetrically end‑capped by two benzothiazole acceptor wings. It belongs to the bis‑benzothiazolyl‑heterocycle family that also includes the furan (BBT‑Fu) and pyrrole (BBT‑Py) analogs.

Molecular Formula C18H12N2S3
Molecular Weight 352.5 g/mol
CAS No. 18013-43-9
Cat. No. B579327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(benzo[d]thiazol-2-yl)thiophene
CAS18013-43-9
Synonyms2,3'-(2,5-Thiophenediyl)bis-benzothiazole
Molecular FormulaC18H12N2S3
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1N(C2=CC=CC=C2S1)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C18H12N2S3/c1-3-7-14-12(5-1)19-18(23-14)16-9-10-17(22-16)20-11-21-15-8-4-2-6-13(15)20/h1-10H,11H2
InChIKeyQZDRRZMKTYQLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(benzo[d]thiazol-2-yl)thiophene (CAS 18013-43-9): Core Identity and Comparator Landscape for Scientific Procurement


2,5-Bis(benzo[d]thiazol-2-yl)thiophene (BBT-Th) is a C₂‑symmetrical, D‑π‑A‑π‑D type heterocyclic compound in which a central thiophene donor is symmetrically end‑capped by two benzothiazole acceptor wings [1]. It belongs to the bis‑benzothiazolyl‑heterocycle family that also includes the furan (BBT‑Fu) and pyrrole (BBT‑Py) analogs. In the materials science and bioorganic literature, the three core‑variants are frequently compared side‑by‑side because the identity of the heteroatom (S, O, or N‑H) strongly modulates the photophysical, electrochemical, and biological properties [1][2]. This compound is primarily sourced for academic and industrial research in organic light‑emitting diodes (OLEDs), fluorescent sensors, bioimaging probes, and medicinal chemistry programs.

Why Procuring a Close Analog (Furan, Pyrrole, or Benzoxazole Variants) Without Verification Is Scientifically Unsound


Although the furan, pyrrole, and benzoxazole analogs share a superficially identical C₂‑symmetrical bis‑benzothiazolyl architecture, the central heteroatom governs excited‑state relaxation pathways, emission efficiency, DNA‑binding selectivity, and electrochemical stability in a quantitatively non‑transferable manner [1][2]. For example, substituting thiophene with furan more than doubles the photoluminescence quantum yield, while moving to a pyrrole core almost doubles it; conversely, the thiophene core enhances antiproliferative activity in medicinal‑chemistry settings [1][3]. The evidence presented in Section 3 demonstrates that generic substitution without experimental verification would lead to incorrect predictions of device efficiency, sensor sensitivity, or biological potency.

2,5-Bis(benzo[d]thiazol-2-yl)thiophene – Quantitative Differentiation Evidence Against Closest Analogs


Photoluminescence Quantum Yield – Thiophene Core vs. Furan and Pyrrole Analogs in Fluid Solution

In a direct head‑to‑head study under identical experimental conditions, the thiophene‑centered compound (BBT‑Th) exhibited a photoluminescence quantum yield (φF) of 0.21 in dichloromethane solution, which is less than half that of its furan analog (BBT‑Fu, φF = 0.47) and approximately half that of its pyrrole analog (BBT‑Py, φF = 0.42) [1]. All three compounds emit in the deep‑blue region with emission maxima between 444 nm and 450 nm [1].

OLED emitter Fluorescent probe Photoluminescence quantum yield

Antiproliferative Activity – Thiophene Core vs. Furan Core in Diamidino‑Substituted Bis‑Benzothiazolyl Series

In a systematic structure–activity comparison of diamidino‑substituted bis‑benzothiazolyl furans and thiophenes, the thiophene‑core derivatives consistently correlated with increased antiproliferative activity across a panel of human tumor cell lines in vitro [1]. Although the study does not report the unsubstituted parent compound 2,5‑bis(benzo[d]thiazol-2-yl)thiophene, the overall structure–activity trend establishes that replacing the furan central ring by thiophene enhances growth inhibition potency in this chemotype [1].

Anticancer agents DNA minor-groove binders Antiproliferative screening

Redox Tunability – Substituent‑Dependent Oxidation Potentials in 2,5‑Bis(het)aryl‑Thiophene Series

A recent spectroelectrochemical study of a series of 2,5‑bis(het)aryl‑substituted thiophenes (which includes the benzothiazolyl derivative) demonstrated that the redox potentials are highly sensitive to the nature of the hetaryl substituents, whereas the thiophene core itself provides a relatively invariant π‑conjugated platform [2]. This places BBT‑Th in a position where its oxidation and reduction potentials can be predictively tuned by modifying the benzothiazole acceptor units, a feature that is less pronounced in the furan and pyrrole analogs because of their different electron‑richness and HOMO–LUMO distribution [1][2].

Organic semiconductor Cyclic voltammetry Redox tuning

Fluorescence Quantum Yield Trend in Extended Thienyl‑Benzothiazole Systems

A comprehensive photophysical investigation of arylthienyl‑benzothiazoles versus bithienyl‑benzothiazoles revealed that extending the thiophene conjugation (from one to two thienyl units) generally reduces the fluorescence quantum yield and introduces competitive radiationless decay channels (internal conversion and intersystem crossing) [1]. Although this study did not include the symmetric bis‑benzothiazolyl thiophene, it provides class‑level support that sulfur‑containing π‑bridges systematically suppress φF relative to oxygen‑ or nitrogen‑bridged analogues, consistent with the direct comparison in Evidence Item 1.

Photophysics Non‑radiative decay Bithienyl‑benzothiazole

Emission Color Purity – Deep‑Blue CIE Coordinates in OLED Device Configuration

When the pyrrole analog BBT‑Py was evaluated as a 4 % dopant in a TCTA host for OLEDs, the device exhibited deep‑blue electroluminescence with CIE coordinates (x = 0.182, y = 0.185) [1]. The thiophene analog BBT‑Th, having the same emission maximum region (444–450 nm) [1], is expected to produce comparably deep‑blue emission, but its lower φF (0.21 vs. 0.42) would result in reduced external quantum efficiency if used in an identical device architecture. The furan analog, with the highest φF (0.47), would theoretically give the brightest device; however, its different electrochemical properties (HOMO/LUMO alignment) may compromise charge injection and overall device performance [1].

OLED Deep-blue emitter CIE coordinates

Mass Spectrometric Fragmentation Signature – Differentiation from Furan‑Core Analogs

Electron‑impact mass spectrometry studies of bis‑(2‑benzothiazolyl)furans and bis‑(2‑benzothiazolyl)thiophenes reveal that the thiophene derivatives exhibit a fragmentation pathway dominated by cleavage of the thiophene–benzothiazole bonds, whereas the furan derivatives undergo competitive fragmentation of the furan nucleus itself [1]. This distinct fragmentation pattern provides a reliable analytical fingerprint to confirm the identity of the thiophene compound versus its furan isomer, which is especially valuable for quality control in procurement.

Analytical characterization Mass spectrometry Structural confirmation

Optimal Application Scenarios for 2,5-Bis(benzo[d]thiazol-2-yl)thiophene Based on Quantitative Evidence


Redox‑Tunable Organic Semiconductor for Electrochromic Devices and Organic Field‑Effect Transistors (OFETs)

The spectroelectrochemical data showing substituent‑dependent redox tunability [3] support the use of 2,5‑bis(benzo[d]thiazol-2-yl)thiophene as a core scaffold for designing electrochromic materials and OFET semiconductors. Its thiophene‑centered platform allows predictable HOMO/LUMO energy‑level engineering by modifying the benzothiazole acceptor units, a property that is quantitatively less accessible in the furan and pyrrole analogs because of their different electronic structures [1][3].

DNA‑Targeted Anticancer Lead Scaffold in Medicinal Chemistry

For programs developing DNA minor‑groove binders or antiproliferative agents, the class‑level evidence that thiophene‑core bis‑benzothiazolyl derivatives correlate with increased tumor cell growth inhibition relative to furan‑core counterparts [2] makes this compound a preferred starting scaffold. Researchers should proceed by installing diamidino or imidazolinyl substituents on the benzothiazole rings to generate potent, sequence‑selective DNA ligands.

Deep‑Blue Fluorophore in OLED Research Where Charge Transport Outweighs Luminescence Efficiency

Although the photoluminescence quantum yield of BBT‑Th (φF = 0.21) is significantly lower than that of its furan (0.47) and pyrrole (0.42) analogs [1], its deep‑blue emission in the 444–450 nm region and the known superior hole‑transport properties of thiophene‑based materials make it a viable candidate for OLED stacks where balanced charge injection and transport are more critical than peak luminescence efficiency. Device optimization should focus on minimizing aggregation‑caused quenching by using low doping concentrations or tailored host matrices.

Analytical Reference Standard for Bis‑Benzothiazolyl Heterocycle Identification

Owing to its distinct electron‑impact mass spectrometric fragmentation signature [4], 2,5‑bis(benzo[d]thiazol-2-yl)thiophene serves as a reliable analytical standard for differentiating thiophene‑centered bis‑benzothiazoles from their furan and pyrrole isomers in quality‑control laboratories. This is particularly valuable for chemical suppliers and research groups that handle multiple members of this compound family and require unambiguous lot identification.

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